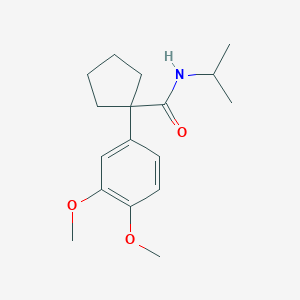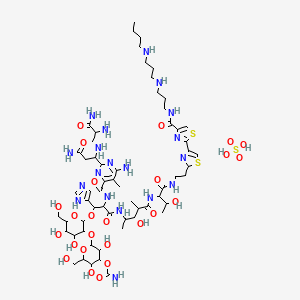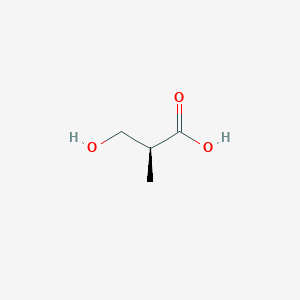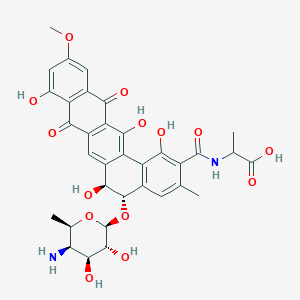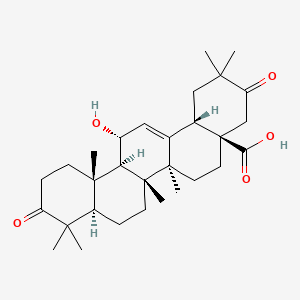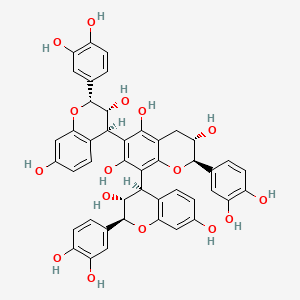
7-Methoxy-2,2,4-trimethyl-3-(4-methoxyphenyl)-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4',7-dimethoxy-2,2,4-trimethyl-Delta(3)-isoflavan is a methoxyisoflavan that is isoflavan carrying a double bond across positions 3 and 4, methoxy groups at positions 7 and 4' and methyl groups at positions 2, 2 and 4 respectively. It derives from a hydride of an isoflavan.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Methodologies
Synthesis Techniques : This compound has been used in various chemical synthesis techniques. For instance, it was involved in the conversion into its corresponding dimethyl ortho ester, showcasing its utility in complex organic synthesis processes (Bourke & Collins, 1997).
Development of Novel Compounds : Research has demonstrated the synthesis of novel compounds using 7-Methoxy-2,2,4-trimethyl-3-(4-methoxyphenyl)-2H-1-benzopyran. This includes the creation of benzopyrans with potential as selective estrogen receptor modulators (SERMs) (Gupta et al., 2006).
Biological and Pharmacological Research
Investigation of Biological Activities : The compound has been used in the study of benzopyrans' biological activities. For example, some derivatives exhibited significant antimicrobial and anti-inflammatory activities (Gummudavelly et al., 2009).
Antitumor Activity : Research into its derivatives has shown potential antitumor activity, highlighting its importance in the development of cancer therapies (Nguyen et al., 2006).
Chemical Properties and Analysis
Chemical Structure Analysis : The compound has been used in studies focusing on the analysis of chemical structures, such as the investigation of its crystal structure (Chantrapromma et al., 1989).
Development of Synthetic Methods : It has also played a role in the development of new synthetic methods for related compounds, showcasing its utility in advancing chemical synthesis techniques (Hua et al., 2009).
Eigenschaften
CAS-Nummer |
5188-52-3 |
|---|---|
Produktname |
7-Methoxy-2,2,4-trimethyl-3-(4-methoxyphenyl)-2H-1-benzopyran |
Molekularformel |
C20H22O3 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
7-methoxy-3-(4-methoxyphenyl)-2,2,4-trimethylchromene |
InChI |
InChI=1S/C20H22O3/c1-13-17-11-10-16(22-5)12-18(17)23-20(2,3)19(13)14-6-8-15(21-4)9-7-14/h6-12H,1-5H3 |
InChI-Schlüssel |
PNVONQDZKVXBHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(OC2=C1C=CC(=C2)OC)(C)C)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=C(C(OC2=C1C=CC(=C2)OC)(C)C)C3=CC=C(C=C3)OC |
Andere CAS-Nummern |
5188-52-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butenedioic acid(2Z)-, mono[1-[[(2-methyl-1-oxo-2-propenyl)oxy]methyl]propyl] ester (9CI)](/img/structure/B1210739.png)




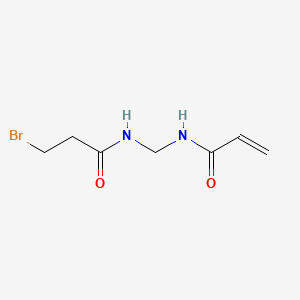
![4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1210748.png)
